Product packaging for 3-Phenylpent-1-yn-3-ol(Cat. No.:CAS No. 6712-31-8)

3-Phenylpent-1-yn-3-ol

Cat. No.: B3042754
CAS No.: 6712-31-8
M. Wt: 160.21 g/mol
InChI Key: OBZUGNGWNBQMLU-UHFFFAOYSA-N
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Description

3-Phenylpent-1-yn-3-ol (CAS 6712-31-8) is a tertiary propargylic alcohol that serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research . Its molecular structure, featuring both a hydroxyl group and a carbon-carbon triple bond on the same carbon center, allows it to undergo a diverse range of transformations . This compound is particularly significant in the development of sustainable synthetic methods, such as dehydrative reactions that generate water as the only byproduct . A key application demonstrated in recent scientific literature is its use in cationic indium-catalyzed dehydrative SN1-type propargylation . In this context, this compound acts as a precursor for α-alkyl-propargyl cations, which can be efficiently coupled with a wide array of nucleophiles, including aromatic and heteroaromatic compounds, phenols, and alcohols, to afford propargylated products in good to high yields . This reactivity provides a direct and efficient route to build molecular complexity from readily available alcohols under mild conditions, tolerating a broad scope of functional groups commonly found in pharmaceuticals . The synthetic utility of this compound and related analogues is further highlighted by their use in the synthesis of bioactive molecule scaffolds, such as colchicine and allocolchicine analogues . As a building block, it can also be used in cross-coupling reactions, such as the Sonogashira reaction, to extend conjugation, and its hydroxyl group can be functionalized or serve as a leaving group for nucleophilic substitution, enabling access to various other chemical architectures . This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O B3042754 3-Phenylpent-1-yn-3-ol CAS No. 6712-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpent-1-yn-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-3-11(12,4-2)10-8-6-5-7-9-10/h1,5-9,12H,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZUGNGWNBQMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#C)(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Phenylpent 1 Yn 3 Ol and Its Analogues

Classical Approaches for the Synthesis of Tertiary Propargylic Alcohols

Traditional methods for the synthesis of tertiary propargylic alcohols have long been the foundation of organic synthesis. These approaches, while sometimes requiring harsh conditions, are robust and widely understood.

Grignard Reagent Mediated Alkynylation of Ketones

The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The Grignard reaction, in particular, is a widely employed method for the synthesis of tertiary alcohols. chemistrysteps.com In the context of producing 3-Phenylpent-1-yn-3-ol (B2417678), this involves the reaction of an ethynyl (B1212043) Grignard reagent with propiophenone (B1677668).

The general mechanism involves the nucleophilic attack of the acetylenic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. chemistrysteps.com This is followed by an acidic workup to protonate the resulting alkoxide, yielding the tertiary propargylic alcohol. The Grignard reagent itself is typically prepared in situ from a terminal alkyne and a suitable Grignard reagent like ethylmagnesium bromide.

For the synthesis of this compound, phenylacetylene (B144264) can be reacted with a Grignard reagent to form the corresponding magnesium acetylide. This, in turn, reacts with propiophenone to yield the desired product. The reaction is typically carried out in an ethereal solvent such as tetrahydrofuran (B95107) (THF). google.com

A general representation of this reaction is as follows:

Step 1: Formation of the Alkynyl Grignard Reagent Ph-C≡CH + R-MgBr → Ph-C≡C-MgBr + R-H

Step 2: Reaction with Ketone Ph-C≡C-MgBr + Ph-CO-CH2CH3 → Ph-C≡C-C(OMgBr)(Ph)(CH2CH3)

Step 3: Acidic Workup Ph-C≡C-C(OMgBr)(Ph)(CH2CH3) + H3O+ → this compound + Mg(OH)Br

While effective, this method can be sensitive to steric hindrance on the ketone and the presence of other acidic protons in the substrates.

Favorsky Reaction Modifications for Propargylic Alcohol Synthesis

The Favorsky reaction, discovered by the Russian chemist Alexei Yevgrafovich Favorskii in the early 1900s, involves the reaction of an alkyne with a carbonyl group under basic conditions. wikipedia.org This reaction provides a direct route to propargylic alcohols. wikipedia.orgmdpi.com

The reaction mechanism begins with the in situ formation of a metal acetylide from the alkyne using a strong base, such as potassium hydroxide (B78521) (KOH) or sodium amide. wikipedia.org This acetylide then acts as a nucleophile, attacking the carbonyl carbon of a ketone or aldehyde to form a propargyl alcohol. wikipedia.org

Modifications to the original Favorsky reaction have been developed to improve yields and broaden its applicability. For instance, using a superbasic system like KOH-EtOH-H2O-DMSO at mild temperatures (10–15°C) allows for the synthesis of tertiary propargyl alcohols from alkyl aryl ketones and acetylene (B1199291) in high yields (up to 91%). researchgate.net This modified procedure avoids the need for a large excess of KOH and flammable low-boiling solvents, making it safer and more convenient for laboratory-scale synthesis. researchgate.net The use of a Bu4NOH/H2O/DMSO catalytic system has also been shown to produce propargylic alcohols in good yields (39-93%) with high selectivity. researchgate.netresearchgate.net

However, a significant competing side reaction can be aldol (B89426) condensation, especially when using an excess of hydroxide base with aldehydes. wikipedia.org

Modern Catalytic Synthetic Strategies

To overcome the limitations of classical methods, modern catalytic strategies have been developed, offering milder reaction conditions, higher selectivity, and greater functional group tolerance. acs.org Transition metal catalysis has been at the forefront of these advancements. rsc.org

Transition Metal-Catalyzed Alkynylation Reactions

A variety of transition metals, including copper and zinc, have been successfully employed to catalyze the addition of terminal alkynes to ketones. acs.orgmdpi.com These catalytic systems often operate under milder conditions and can exhibit high levels of chemo- and enantioselectivity.

Copper(I) salts, particularly copper(I) iodide (CuI), are effective catalysts for the alkynylation of carbonyl compounds. rsc.org The mechanism is believed to involve the formation of a copper acetylide complex, which then acts as the nucleophilic species. rsc.org These reactions can often be performed under mild conditions and have been successfully applied to the synthesis of primary, secondary, and tertiary propargylic alcohols. rsc.orgrsc.org

For example, a highly efficient method for the synthesis of primary propargylic alcohols has been developed using CuI as a catalyst and paraformaldehyde as the formaldehyde (B43269) source. rsc.org While this specific example focuses on primary alcohols, the underlying principle of copper-catalyzed alkynylation is applicable to ketones for the synthesis of tertiary alcohols. Copper-catalyzed systems have also been developed for the enantioselective alkynylation of ketones, yielding chiral propargylic alcohols with high enantiomeric excess. rsc.org

Catalyst SystemSubstratesProduct TypeYieldReference
CuITerminal Alkyne, ParaformaldehydePrimary Propargylic AlcoholGood to Excellent rsc.org
CuI, Chiral LigandTerminal Alkyne, Pyrazole-4,5-dionesChiral Propargylic Alcohols82-99% rsc.org

Zinc-based catalysts have also emerged as powerful tools for the synthesis of propargylic alcohols. nih.gov Organozinc reagents exhibit mild reactivity, which allows for excellent functional group tolerance. nih.gov The enantioselective addition of alkynylzinc nucleophiles to aldehydes and ketones has been a subject of significant research. nih.gov

The development of zinc-catalyzed enantioselective alkyne addition methodologies has been facilitated by the use of chiral ligands, such as the commercially available ProPhenol ligand. nih.gov These systems can facilitate the addition of a wide range of zinc alkynylides to aryl and aliphatic ketones in high yield and enantioselectivity. nih.gov

Furthermore, the use of dimethylzinc (B1204448) (Me2Zn) in toluene (B28343) can promote the addition of phenylacetylene to ketones, offering a broad substrate scope and high functional group tolerance. organic-chemistry.org Bimetallic systems, such as Co/Zn, have also been shown to be effective for the enantioselective alkynylation of ketones. figshare.com

Catalyst SystemSubstratesProduct TypeKey FeaturesReference
Zn(OTf)2, ProPhenol ligandTerminal Alkyne, Aldehydes/KetonesChiral Propargylic AlcoholsHigh yield and enantioselectivity nih.gov
Me2ZnPhenylacetylene, KetonesTertiary Propargylic AlcoholsBroad scope, high functional group tolerance organic-chemistry.org
Co/Zn BimetallicTerminal Alkyne, KetonesChiral Propargylic AlcoholsHigh yields and good enantioselectivities figshare.com
Indium(III)-Catalyzed Dehydrative Propargylation

Organocatalytic Methods

Asymmetric organocatalysis has emerged as a powerful strategy in organic synthesis, providing a metal-free alternative for creating chiral molecules. au.dk In the context of this compound analogues, organocatalysts can facilitate key bond-forming reactions. For instance, the base-catalyzed addition of a tertiary propargylic alcohol to an activated alkyne has been reported. A representative procedure involves the reaction of 3-ethyl-4-methyl-1-phenylpent-1-yn-3-ol with methyl propiolate, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). This reaction proceeds smoothly in a mixture of dichloromethane (B109758) and hexane (B92381) to afford the corresponding (E)-methyl 3-(3-ethyl-4-methyl-1-phenylpent-1-yn-3-yloxy)acrylate in 90% yield. acs.org

Lewis Acid-Mediated Syntheses

Lewis and Brønsted acids are widely used to catalyze reactions by activating alcohol pro-electrophiles, particularly activated alcohols like propargylic systems. ntu.edu.sgkuleuven.be The acid promotes the formation of a carbocation intermediate, which can then be intercepted by various nucleophiles. nih.gov

A comprehensive screening of Lewis acids for the dehydrative propargylation of 1-phenylpent-1-yn-3-ol with 1,2,3-trimethoxybenzene (B147658) (TMB) highlights this approach. nih.gov While many conventional Lewis acids like AlCl₃ or ZnCl₂ can be used, modern catalysis favors recoverable and water-tolerant options. kuleuven.be In this study, various metal triflates and halides were tested. Ytterbium triflate (Yb(OTf)₃) and scandium triflate (Sc(OTf)₃) showed moderate activity. nih.gov Indium(III) salts, such as indium trichloride (B1173362) (InCl₃) and indium triflate (In(OTf)₃), provided significantly better yields. The efficiency of InCl₃ was further enhanced by the addition of silver salts like silver perchlorate (B79767) (AgClO₄), which likely facilitates the formation of a more active cationic indium species. This system effectively catalyzes the Friedel-Crafts-type arylation, demonstrating the utility of Lewis acids in activating propargylic alcohols for C-C bond formation. nih.gov

Asymmetric Synthesis of Enantioenriched this compound Derivatives

The synthesis of enantioenriched propargylic alcohols is of great importance as these compounds are versatile chiral building blocks in organic chemistry. researchgate.netmdpi.com Catalytic asymmetric alkynylzinc addition to carbonyl compounds represents a primary method for accessing these structures with high enantioselectivity. researchgate.net

Enantioselective Addition Reactions to Carbonyl Compounds

The catalytic enantioselective addition of alkynylzinc reagents to aldehydes and ketones is a cornerstone reaction for producing chiral propargylic alcohols. mdpi.com This transformation can be achieved with high yields and excellent enantioselectivities using chiral ligands to control the stereochemical outcome. One study demonstrated the use of chiral cyclopropane-based amino alcohol ligands for the addition of phenylethynylzinc to a variety of aldehydes. mdpi.com Under mild conditions, this method affords the corresponding chiral propargylic alcohols with yields up to 96% and enantiomeric excess (ee) up to 98%. mdpi.com The structural features of the chiral ligand are crucial for achieving high enantioselectivity. mdpi.com

Table 3: Enantioselective Addition of Phenylethynylzinc to Aldehydes Catalyzed by a Chiral Amino Alcohol mdpi.com

Entry Aldehyde Yield (%) ee (%)
1 Benzaldehyde 92 95
2 4-Fluorobenzaldehyde 90 96
3 4-Chlorobenzaldehyde 93 96
4 4-Bromobenzaldehyde 96 98
5 2-Naphthaldehyde 91 96
6 2-Thiophenecarboxaldehyde 83 92
7 Cinnamaldehyde 85 93

Diastereoselective Synthesis Strategies

Diastereoselective synthesis provides a powerful tool for constructing molecules with multiple stereocenters. In the context of this compound derivatives, diastereoselectivity can be induced by using chiral substrates or reagents.

One such strategy is the enantio- and diastereoselective addition of phenylacetylene to racemic α-chloroketones. nih.gov This reaction, promoted by a mixture of dimethylzinc (Me₂Zn) and a chiral (R,R)-Salen ligand, produces chiral chlorohydrin products with two contiguous stereocenters. The reaction proceeds with good diastereomeric ratios (dr) and high enantioselectivity for the major anti-diastereomer. nih.gov This method allows for the controlled synthesis of complex propargylic alcohol derivatives from simple precursors.

Another approach involves the diastereoselective ethynylation of chiral α-(dibenzylamino) aldehydes, leading to the synthesis of homochiral 1,6-diamino-2,5-diols. molaid.com Additionally, diastereoselective cyclization reactions of chiral precursors, such as substituted 5-phenyl-pent-4-en-1-ols, can be used to generate complex cyclic structures with defined stereochemistry. unipa.it Tandem reactions, such as an enantioselective carbon-carbon bond formation followed by a diastereoselective epoxidation, have also been developed to create acyclic epoxy alcohols with three contiguous stereocenters in high yields and selectivities. google.com

Table 4: Diastereoselective Addition of Phenylacetylene to α-Chloroketones nih.gov

Entry Ketone Diastereomeric Ratio (anti:syn) ee (anti, %) ee (syn, %)
1 3-Chloro-2-butanone 78:22 82 55
2 1-Chloro-2-pentanone 77:23 81 58

Conditions: Reaction promoted by Me₂Zn and a chiral (R,R)-Salen ligand.

Kinetic Resolution Techniques for Tertiary Propargylic Alcohols

Kinetic resolution is a powerful strategy for obtaining enantiomerically enriched compounds from a racemic mixture. In this process, one enantiomer reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer. For tertiary propargylic alcohols like this compound, several effective kinetic resolution techniques have been developed.

One notable method involves a palladium-catalyzed asymmetric carboxylation reaction. rsc.org This technique utilizes a Pd((R)-DTBM-SEGphos)Cl₂ pre-catalyst to achieve the kinetic resolution of tertiary propargylic alcohols, yielding both optically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acids with excellent enantioselectivities. rsc.org The reaction conditions are mild and demonstrate a broad tolerance for various functional groups. rsc.org A similar palladium-catalyzed approach, co-catalyzed by a Brønsted acid, also provides an efficient route to chiral tertiary propargylic alcohols with high enantioselectivity (93–>99% ee) under operationally simple conditions. rsc.org This method has been successfully applied to a 4-gram scale synthesis, demonstrating its practicality. rsc.org

N-Heterocyclic carbenes (NHCs) have also emerged as effective catalysts for the kinetic resolution of acyclic tertiary propargylic alcohols through enantioselective acylation. acs.orgoregonstate.edufigshare.com This represents the first instance of kinetic resolution being achieved by enantioselective acylation for this class of compounds. acs.orgoregonstate.edu The resulting enantioenriched alcohols can be further transformed into other valuable chiral molecules. oregonstate.edu

Furthermore, a non-enzymatic kinetic resolution using a copper-hydride catalyst has been reported for the enantioselective silylation of tertiary propargylic alcohols. nih.gov This method employs a commercially available MesCu/(R,R)-Ph-BPE precatalyst and a simple hydrosilane as the resolving agent. nih.gov High selectivity factors have been achieved, particularly when the alkyne is substituted with a TIPS group. nih.gov

Enzymatic methods, particularly those using lipases, are also employed for the kinetic resolution of alcohols. mdpi.comjocpr.com Lipases catalyze the enantioselective acylation of one enantiomer of the racemic alcohol. mdpi.comjocpr.com While highly effective for secondary alcohols, the kinetic resolution of tertiary alcohols can be more challenging due to steric hindrance around the hydroxyl group. scielo.br However, lipase (B570770) A from Candida antarctica (CAL-A) has shown good activity and enantioselectivity towards tertiary alcohols. scielo.br

Table 1: Comparison of Kinetic Resolution Techniques for Tertiary Propargylic Alcohols

Catalytic System Method Substrates Key Features
Pd((R)-DTBM-SEGphos)Cl₂ Asymmetric Carboxylation Tertiary Propargylic Alcohols Mild conditions, good functional group tolerance. rsc.org
Pd/H⁺ co-catalysis Asymmetric Carboxylation Tertiary Propargylic Alcohols High enantioselectivity (93–>99% ee). rsc.org
N-Heterocyclic Carbene (NHC) Enantioselective Acylation Acyclic Tertiary Propargylic Alcohols First example of this method for this substrate class. acs.orgoregonstate.edu
MesCu/(R,R)-Ph-BPE Enantioselective Silylation Tertiary Propargylic Alcohols Non-enzymatic, high selectivity with TIPS-substituted alkynes. nih.gov
Lipase Enantioselective Acylation Racemic Alcohols Biocatalytic, CAL-A shows good results for tertiary alcohols. scielo.br

Catalytic Asymmetric Aldol Reactions for CF3-Substituted Analogues

The synthesis of trifluoromethyl (CF₃)-substituted analogues of this compound is of significant interest due to the unique properties that the CF₃ group imparts on molecules, often enhancing their metabolic stability and binding affinity in biological systems. nih.govresearchgate.net Catalytic asymmetric aldol reactions provide a direct route to these valuable chiral building blocks. nih.gov

A notable advancement in this area is the direct catalytic asymmetric aldol reaction of an α-azido amide with trifluoromethyl ketones. nih.govresearchgate.net This reaction is promoted by a bifunctional catalyst system comprising Cu(II)/chiral hydroxamic acid, which acts as both a Lewis acid and a Brønsted base. nih.gov This method allows for the construction of a tetrasubstituted carbon center with two adjacent stereocenters in a highly stereoselective manner. nih.gov

Another approach involves the catalytic enantioselective addition of terminal ynamides to trifluoromethyl ketones. nih.gov This reaction utilizes a catalytic system of Zn(OTf)₂, a bis(prolinol)phenol ligand, and triethyl phosphate (B84403) to produce versatile propargylic CF₃-substituted tertiary alcohols in high yields and with high enantiomeric excess. nih.gov The resulting ynamide-containing products offer unique synthetic utility that is distinct from their carbon-substituted propargylic alcohol counterparts. nih.gov

The development of these catalytic asymmetric methods is crucial, as traditional approaches often required stoichiometric amounts of chiral promoters. researchgate.netnih.gov These catalytic routes offer a more efficient and atom-economical pathway to enantioenriched CF₃-substituted tertiary propargylic alcohols. nih.govnih.gov

Table 2: Catalytic Asymmetric Aldol Reactions for CF3-Substituted Propargylic Alcohols

Catalytic System Reaction Type Substrates Key Features
Cu(II)/Chiral Hydroxamic Acid Direct Asymmetric Aldol Reaction α-Azido Amide, Trifluoromethyl Ketones Bifunctional catalyst, constructs two contiguous stereocenters. nih.gov
Zn(OTf)₂/Bis(prolinol)phenol Ligand Asymmetric Ynamide Addition Terminal Ynamides, Trifluoromethyl Ketones High yields and enantiomeric excess, produces versatile ynamide-containing products. nih.gov

Green Chemistry Approaches and Sustainable Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic methodologies. For the synthesis of this compound and its analogues, several green approaches have been developed to minimize environmental impact, reduce waste, and improve efficiency.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under solvent-free conditions, is a key aspect of green chemistry as it reduces volatile organic compound (VOC) emissions and simplifies product purification. A mild and efficient method for the alkynylation of arylacetylenes with ketones has been developed using tert-BuOK under solvent-free conditions. researchgate.net This method is applicable to a wide range of aromatic and aliphatic ketones, providing good to excellent yields of tertiary propargylic alcohols. researchgate.net

Another green method for the synthesis of propargylamines, which are structurally related to propargylic alcohols, involves a microwave-assisted, solvent-free A³-coupling reaction of salicylaldehyde, secondary amines, and terminal alkynes. benthamdirect.com This approach offers high yields and rapid product formation. benthamdirect.com

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. The A³-coupling reaction, a three-component reaction of an aldehyde, an amine, and an alkyne, is a common method for synthesizing propargylamines and can be significantly enhanced by microwave assistance. benthamdirect.comfrontiersin.orgrsc.orgorganic-chemistry.org

For instance, a copper(I)-catalyzed A³ cascade coupling of imidazo[1,2-a]pyridines has been developed under microwave irradiation. rsc.org Similarly, a highly efficient microwave-assisted Cu(I)-catalyzed cross-A³-coupling/decarboxylative coupling provides unsymmetrical 1,4-diamino-2-butynes in good yields with high chemoselectivity. organic-chemistry.org The use of microwave heating in these syntheses aligns with the principles of green chemistry by improving energy efficiency. frontiersin.org

Atom-Economic Synthetic Routes

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Syntheses with high atom economy are inherently less wasteful.

The direct coupling of propargylic alcohols with terminal alkenes, catalyzed by Cu(OTf)₂, is an example of an atom-economical reaction. figshare.comorganic-chemistry.orgacs.org This sp³-sp² C-C bond formation is tolerant to air and provides a diverse range of 1,4-enynes in high yields. figshare.comorganic-chemistry.org Another atom-economical synthesis involves the silver-catalyzed cross-coupling of propargylic alcohols with isocyanides to produce 2,3-allenamides. nih.govsioc-journal.cn This reaction is both atom- and step-efficient and is applicable to a broad range of substrates. nih.gov

Flow Chemistry Applications (Potential)

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and easier scalability. researchgate.netucd.ie While specific applications for the direct synthesis of this compound in flow are not extensively detailed in the provided context, the synthesis of propargylic alcohols in general has been successfully demonstrated in flow systems. researchgate.net

For example, the generation of an ethynyl-Grignard reagent from acetylene gas and its subsequent reaction with ketones to form propargylic alcohols has been reported in a continuous flow setup using a falling film microreactor. researchgate.net Additionally, the coupling of CO₂ to propargylic alcohols to produce α-alkylidene cyclic carbonates has been achieved with high efficiency in a continuous flow process. rsc.orgacs.orgrsc.org This methodology allows for complete conversion of tertiary propargylic alcohols in minutes rather than hours, as is typical for batch processes. rsc.org The potential to adapt these flow chemistry principles to the synthesis of this compound and its analogues is a promising area for future research, offering a pathway to safer, more efficient, and scalable production. ucd.iemdpi.com

Reactivity and Transformation Pathways of 3 Phenylpent 1 Yn 3 Ol

Functional Group Interconversions and Derivatization

The presence of reactive hydroxyl and alkynyl moieties makes 3-Phenylpent-1-yn-3-ol (B2417678) a versatile precursor for the synthesis of more complex molecules.

The tertiary hydroxyl group in this compound is a key site for reactivity, although, like most alcohols, it is a poor leaving group and typically requires activation for substitution reactions to occur. libretexts.org

Substitution and Etherification: The hydroxyl group can be substituted by various nucleophiles, particularly under acidic conditions or through metal-catalyzed pathways that generate a stabilized propargyl cation intermediate. nih.gov A notable example is the dehydrative SN1-type propargylation reaction. Using a cationic indium catalyst, this compound can react with electron-rich aromatic compounds, such as 1,2,3-trimethoxybenzene (B147658) (TMB), to form new carbon-carbon bonds, effectively achieving an etherification or arylation at the tertiary carbon. nih.gov This transformation proceeds via dehydration to form a propargyl cation, which is then attacked by the nucleophile. nih.gov

ReactantsCatalyst SystemConditionsProductYieldReference
This compound, 1,2,3-TrimethoxybenzeneInCl₃, AgClO₄, 1,1'-Bi-2-naphthol, TBHAPNitromethane, Room Temp1,2,3-Trimethoxy-4-(1-phenylpent-1-yn-3-yl)benzeneGood to High nih.gov

Table 1: Indium-Catalyzed SN1 Propargylation of this compound. TBHAP = Tetrabutylammonium hexafluorophosphate.

Esterification: The hydroxyl group can also undergo esterification. The Fischer esterification, a classic acid-catalyzed reaction between an alcohol and a carboxylic acid, can be applied to form the corresponding ester derivative of this compound. libretexts.org This reversible reaction can be driven to completion by removing water as it is formed. libretexts.org

The terminal alkyne is a highly versatile functional group that participates in a wide array of transformations, including additions, couplings, and conversions to other functional groups.

Conversion to Alkenyl Nitriles: A significant transformation involving the alkyne and hydroxyl groups is the Brønsted acid-mediated reaction with trimethylsilyl (B98337) azide (B81097) (TMSN₃). rsc.org This process converts this compound into 3-phenylpent-2-enenitrile. The reaction proceeds in the presence of a catalytic amount of ammonium (B1175870) bromide and sulfuric acid in acetonitrile, affording the product as a mixture of E/Z isomers. rsc.org

ReagentsCatalyst / AdditiveConditionsProductYieldReference
Trimethylsilyl azide (TMSN₃)H₂SO₄ (in MeCN), NH₄BrAcetonitrile (MeCN), Ambient Temp, 12h3-Phenylpent-2-enenitrile (54:46 E/Z mixture)66% rsc.org

Table 2: Synthesis of 3-Phenylpent-2-enenitrile from this compound.

Cross-Coupling Reactions: Propargylic alcohols like this compound are valuable substrates in transition metal-catalyzed cross-coupling reactions. For instance, they can be used as masked alkyne sources in palladium-catalyzed reactions to construct complex molecular frameworks like 1,3-enynes. These reactions often proceed with high regioselectivity.

While the hydroxyl and alkyne groups are typically the primary sites of reactivity, the phenyl group can also be involved in transformations, particularly through modern C-H functionalization methods. Rhodium(III)-catalyzed C-H activation provides a powerful strategy for using propargylic alcohols as three-carbon synthons. researchgate.net In this context, this compound can react with substrates like acetanilides. The process involves a C-H activation of the acetanilide, which then engages in a complex cascade reaction with the propargylic alcohol, ultimately leading to the formation of fused indole (B1671886) derivatives such as γ-carbolines. researchgate.net

Alkyne Functionalization and Derivatives

Rearrangement Reactions

This compound and its derivatives are prone to various rearrangement reactions, leading to the formation of structurally diverse products like α,β-unsaturated carbonyls and allenes.

The Meyer-Schuster rearrangement is a characteristic acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org For a tertiary alcohol like this compound, this rearrangement would yield an α,β-unsaturated ketone. The reaction is initiated by the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate, which then tautomerizes to the more stable conjugated ketone. wikipedia.org

While traditionally requiring strong acids, modern methods employ milder catalysts such as those based on gold, silver, or indium. wikipedia.orguniovi.es Studies on the closely related 2-phenylpent-3-yn-2-ol show that gold(I) catalysts are highly effective in promoting this rearrangement under mild conditions, often in a mixture of water and 2-propanol. uniovi.es

Substrate (Analogous)CatalystTemperature (°C)ProductYield/ConversionReference
2-Phenylpent-3-yn-2-olIPrAuNTf₂30(E/Z)-4-Phenylpent-3-en-2-one85% E, 15% Z uniovi.es
2-Phenylpent-3-yn-2-olJhonPhosAuNTf₂30(E/Z)-4-Phenylpent-3-en-2-one75% E, 25% Z uniovi.es
2-(Aryl)pent-3-yn-2-olsIPrAuNTf₂40(E)-4-(Aryl)pent-3-en-2-onesHigh Selectivity uniovi.es

Table 3: Catalyst Performance in Meyer-Schuster Rearrangement of an Analogous Propargylic Alcohol.

Propargylic alcohols can serve as precursors to allenes through sigmatropic rearrangements. While a direct libretexts.orglibretexts.org-sigmatropic rearrangement is not typical for the alcohol itself, its derivatives can readily undergo such transformations. The Claisen rearrangement, a libretexts.orglibretexts.org-sigmatropic process, is a powerful tool for C-C bond formation. scielo.org.bo To achieve this, the hydroxyl group of this compound can be converted into a propargyl vinyl ether. For example, reaction with methyl propiolate in the presence of a base like DABCO can form the corresponding (E)-methyl 3-((1-ethyl-1-phenylprop-2-yn-1-yl)oxy)acrylate. acs.org This propargyl vinyl ether intermediate is then primed to undergo a libretexts.orglibretexts.org-sigmatropic rearrangement to yield a highly functionalized allene. acs.org

Another related pathway to allenes involves the libretexts.orgmolaid.com-sigmatropic rearrangement of intermediates like sulfenates or phosphites, which can be synthesized from the propargylic alcohol. ijariie.combas.bg These rearrangements are often highly efficient and regioselective, providing a valuable route to functionalized allenes from propargylic precursors. bas.bg

Base-Catalyzed Rearrangements of Propargyl Vinyl Ethers

Coupling Reactions

The terminal alkyne functionality of this compound and its precursors is highly amenable to palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira coupling is a cornerstone of modern synthesis for creating conjugated enyne systems. vulcanchem.com

While this compound itself contains a phenyl group on the alkyne, its synthetic precursors, such as 3-ethyl-1-pentyn-3-ol, readily undergo Sonogashira coupling with various iodoaromatic compounds. researchgate.netbeilstein-journals.org These reactions are typically catalyzed by a palladium complex, such as (PPh₃)₂PdCl₂, often in the presence of a copper(I) co-catalyst, although copper-free systems have also proven effective. researchgate.netbeilstein-journals.org The reaction is versatile, tolerating a range of functional groups on the aryl halide, including both electron-donating and electron-withdrawing substituents. researchgate.netbeilstein-journals.org The resulting products are tertiary propargylic alcohols bearing a substituted aryl group on the alkyne terminus.

The table below summarizes the results of Sonogashira coupling between 3-ethyl-1-pentyn-3-ol, a close structural analog of a this compound precursor, and various iodoarenes. researchgate.netbeilstein-journals.org

EntryIodoareneProductYield (%)
1Iodobenzene3-Ethyl-1-phenyl-pent-1-yn-3-ol87
21-Iodo-4-nitrobenzene3-Ethyl-1-(4-nitrophenyl)-pent-1-yn-3-ol85
34-Iodoanisole3-Ethyl-1-(4-methoxyphenyl)-pent-1-yn-3-ol81
Reaction conditions: 0.5 mmol iodoarene, 0.75 mmol 3-ethyl-1-pentyn-3-ol, 0.5 mol % (PPh₃)₂PdCl₂, ionic liquid solvent, 55 °C, 3 h. Data sourced from researchgate.netbeilstein-journals.org.

Beyond the Sonogashira reaction, the structural motif of this compound can participate in other novel cross-coupling transformations. For example, derivatives such as conjugated ene-yne-ketones can undergo palladium-catalyzed cross-coupling with benzyl, aryl, or allyl bromides to yield 2-alkenyl-substituted furans. lookchem.com This reaction proceeds through a distinct mechanism involving oxidative addition, alkyne activation-cyclization, and palladium carbene migratory insertion. lookchem.com

Furthermore, propargylic alcohols can be substrates in nickel-catalyzed reactions. For instance, the reaction of propargylic alcohols with Grignard reagents in the presence of nickel catalysts can lead to the formation of allenes, demonstrating a different pathway for C-C bond formation. nottingham.ac.uk

Sonogashira Coupling and Related Palladium-Catalyzed C-C Bond Formations

Cyclization Reactions

The proximate arrangement of a phenyl group and an alkyne in molecules like this compound enables intramolecular cyclization reactions. A concise and powerful method for synthesizing 2-tetralone (B1666913) derivatives utilizes a bismuth(III) triflate (Bi(OTf)₃)-catalyzed intramolecular hydroarylation/isomerization of 5-phenylpent-1-yn-3-ol (B3042770) derivatives, which are isomers of the title compound. lookchem.comresearchgate.netresearchgate.net

This reaction is believed to proceed via the activation of the alkyne by the Lewis acidic bismuth catalyst, which facilitates the intramolecular Friedel-Crafts-type attack of the pendant phenyl ring onto the alkyne (hydroarylation). The resulting intermediate then undergoes isomerization to furnish the final 2-tetralone product. lookchem.comresearchgate.net This methodology provides an efficient route to these valuable structural motifs, which are otherwise challenging to synthesize, under mild conditions. researchgate.net This pathway showcases the ability of the phenyl group to act as an internal nucleophile, triggered by the activation of the alkyne, leading to the formation of a new carbocyclic ring system.

Radical-Promoted Cyclization and Ring-Opening Processes

The structural motif of 1,4-enynes, which is analogous to the core structure of derivatives of this compound, is a versatile substrate for radical-mediated transformations. Research has shown that such compounds can undergo a sequence of radical addition, intramolecular cyclization, and subsequent ring-opening to yield complex spirocyclic structures. scispace.comrsc.org This process offers an alternative to traditional migration-based functionalization of olefins.

A plausible mechanism for this transformation begins with the generation of a carbon-centered radical from an active methylene (B1212753) compound, such as 1,3-dimethylbarbituric acid, using an oxidant like silver(I) oxide (Ag₂O). scispace.comrsc.org This radical then adds to the alkene moiety of the enyne substrate to form a radical intermediate. This is followed by a 5-exo-trig cyclization onto the alkyne, creating a cyclic vinyl radical. This intermediate is further oxidized to a cation, which then undergoes another 5-exo-trig cyclization to generate an unstable spirocyclic intermediate. The final step involves the ring-opening of this strained intermediate to yield the final, structurally complex product. rsc.org

Mechanistic studies, including radical trapping and clock experiments, support this pathway. scispace.comrsc.org For instance, radical clock experiments have been used to verify the proposed sequence over alternative pathways. rsc.org The reaction conditions are critical, with solvent and oxidant choice significantly impacting the yield.

EntrySubstrateOxidantSolventTemperature (°C)Yield (%)Reference
13-(4-(tert-butyl)phenyl)-2-methyl-5-phenylpent-1-en-4-yn-3-olAg₂OAcetonitrile (ACN)11092 scispace.comrsc.org
23-(4-(tert-butyl)phenyl)-2-methyl-5-phenylpent-1-en-4-yn-3-olAg₂OMethanol (MeOH)11089 scispace.comrsc.org
33-(4-(tert-butyl)phenyl)-2-methyl-5-phenylpent-1-en-4-yn-3-olAg₂ODimethyl sulfoxide (B87167) (DMSO)110<20 scispace.comrsc.org

This interactive table summarizes the reaction conditions for the radical-promoted cyclization of a 1,4-enyne substrate.

Diels-Alder Reactions and Cycloaddition Chemistry

Propargylic alcohols, including derivatives of this compound, serve as valuable precursors for generating dienes for Diels-Alder reactions. orgsyn.orgorgsyn.org The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition used to form six-membered rings. wikipedia.org In this context, the propargylic alcohol is not the diene itself but is converted into a reactive vinylallene, which then participates in the cycloaddition. orgsyn.orgorgsyn.org

A representative strategy involves the Sₙ2' substitution of a propargylic mesylate (derived from the alcohol) to form the vinylallene. This vinylallene then acts as the diene in a subsequent [4+2] cycloaddition with a suitable dienophile, such as tosyl cyanide, to produce highly substituted pyridines after isomerization of the initial cycloadduct. orgsyn.orgorgsyn.org

The synthesis of the vinylallene from a related starting material, 1-(cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol, involves reaction with methylmagnesium chloride followed by methanesulfonyl chloride. orgsyn.org The resulting vinylallene can then be reacted with tosyl cyanide in toluene (B28343) at elevated temperatures. The addition of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) facilitates the final conversion to the aromatic pyridine (B92270) product. orgsyn.orgorgsyn.org

StepReactantsReagentsSolventTemperatureProductReference
1. Vinylallene Formation1-(cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol1. MeMgCl2. MsCl3. LiBr-CuBr-MeMgClTHF-78 °C to rtVinylallene intermediate orgsyn.org
2. Diels-Alder CycloadditionVinylallene intermediate, Tosyl cyanide (TsCN)1. 4Å MS2. DBUToluene90 °C then rtHighly substituted tetrahydroquinoline orgsyn.orgorgsyn.org

This interactive table outlines the two-stage process for the synthesis of a substituted pyridine via a Diels-Alder reaction, starting from a propargylic alcohol precursor.

Oxidation and Reduction Strategies

Selective Oxidation of the Hydroxyl Group

The tertiary hydroxyl group of this compound can be selectively oxidized to the corresponding carbonyl group, yielding a conjugated ynone (alkynyl ketone). This transformation is a key step in the synthesis of various valuable organic intermediates. uib.no The direct oxidation of propargylic alcohols to ynones requires specific catalytic systems to avoid side reactions.

One effective method involves using a cobalt(III) complex as a catalyst in the presence of molecular oxygen and an aldehyde, such as pivalaldehyde. uib.no This system has been shown to successfully oxidize various propargylic alcohols to their corresponding ynones in good yields. The reaction proceeds under relatively mild conditions, typically in a solvent like acetonitrile. uib.no The resulting ynone, 3-phenylpent-1-yn-3-one, is a versatile building block for further synthetic manipulations, including conjugate additions and cycloadditions. uib.no

Reduction of the Alkyne Moiety

The alkyne triple bond in this compound can be selectively reduced to either an alkene or an alkane, while preserving the tertiary alcohol and the phenyl ring. The outcome of the reduction is highly dependent on the catalyst and reaction conditions employed.

Partial Reduction to Alkene: To obtain the corresponding alkene, (Z)-3-phenylpent-1-en-3-ol, a partial reduction is necessary. This is commonly achieved through catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This catalyst system selectively reduces the alkyne to a cis (or Z)-alkene without over-reducing it to the alkane.

Complete Reduction to Alkane: For the complete saturation of the triple bond to yield 3-phenylpentan-3-ol, a more active catalyst system is required. Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂, Adams' catalyst) under a hydrogen atmosphere will effectively reduce the alkyne all the way to the corresponding alkane.

Studies on the asymmetric transfer hydrogenation (ATH) of related unsaturated ketones have shown that it is possible to selectively reduce one unsaturated moiety in the presence of another. For example, a carbon-carbon double bond can be reduced while leaving a triple bond intact. researchgate.net This highlights the potential for high selectivity in the reduction of multifunctional molecules like this compound by carefully choosing the appropriate catalytic system.

Mechanistic Investigations into Reactions of 3 Phenylpent 1 Yn 3 Ol

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states are paramount in understanding the chemical behavior of 3-phenylpent-1-yn-3-ol (B2417678). Various studies have employed experimental and computational methods to map out the energetic landscapes of its reactions.

Identification and Characterization of Reaction Intermediates

The reactions of this compound and its derivatives often proceed through various transient species. For instance, in a silver(I)-catalyzed oxidative cyclization of related 1,4-diynamide-3-ols, the formation of a silver-π alkyne complex is an initial exothermic step. acs.org Density functional theory (DFT) calculations have been instrumental in elucidating these proposed mechanisms and the subsequent intermediates. acs.org

In other studies, the vinylallene derivative of 1-(cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol was found to be a sensitive intermediate, prone to decomposition during purification. orgsyn.org This highlights the often fleeting nature of intermediates in these reaction pathways. Mechanistic studies on related propargylic alcohols have proposed the involvement of key intermediates such as gold carbenes in gold-catalyzed reactions. acs.org Furthermore, in some transformations, dimeric propargylic intermediates are formed, which then participate in the main reaction sequence. acs.org

Role of Propargyl Cations in Reaction Mechanisms

Propargyl cations are key intermediates in a variety of reactions involving propargylic alcohols. nih.govsci-hub.se The formation of these cations from alcohols like this compound is often promoted by Lewis acids. nih.govsci-hub.se An indium-based catalytic system, for example, has been shown to generate a potent cationic indium catalyst capable of promoting alcohol dehydration to form these reactive species. nih.gov

These propargyl cations are electrophilic and can react with a range of nucleophiles. nih.gov The stability of the propargyl cation is a crucial factor, with aryl groups at the α-position, as in this compound, providing necessary stabilization. acs.org The chemistry of these propargylic carbocations has been modulated to achieve unprecedented transformations, such as the synthesis of α-diaryl-β-alkynol derivatives. sci-hub.se

Kinetic Studies and Rate-Determining Steps

Kinetic studies are essential for determining the sequence of events in a chemical reaction and identifying the slowest, or rate-determining, step.

Kinetic Isotope Effect (KIE) Experiments

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for determining if a specific bond is broken in the rate-determining step. wikipedia.orglibretexts.org This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart. wikipedia.orglibretexts.org

For example, in a study involving a related propargylic alcohol, KIE experiments indicated that the C–H bond cleavage of active methylene (B1212753) compounds was likely not the rate-determining step, with a measured kH/kD of 1.13. rsc.org In another mechanistic investigation, it was suggested that the cleavage of an olefinic C-H bond was not involved in the rate-determining step of the catalytic process. The magnitude of the KIE can provide significant clues; a large primary KIE is often observed when a C-H bond is broken in the slowest step, whereas smaller secondary KIEs can provide information about changes in hybridization at a particular atom. wikipedia.orglibretexts.org

Ligand Acceleration and Catalyst Dependency Studies

The rate and selectivity of catalytic reactions involving this compound and similar propargylic alcohols can be significantly influenced by the choice of ligand and catalyst. Ligand-accelerated catalysis is a phenomenon where the presence of a ligand increases the reaction rate compared to the uncatalyzed or ligand-free reaction. nsf.gov

In a palladium-catalyzed reaction, the use of biphenyl-type phosphine (B1218219) ligands, such as Sphos, was found to accelerate the desired 1,4-palladium migration process. The choice of solvent can also be critical, with THF proving to be crucial in minimizing the formation of side products in the same study. Catalyst screening is a common strategy to optimize reaction conditions. For instance, in a dehydrative propargylation reaction using a derivative of this compound, various Lewis acids were screened, with an indium-based catalyst system ultimately providing the best results. nih.gov Similarly, studies on hydrosilylation reactions have shown that platinum complexes are highly effective catalysts. rsc.org

Detailed Analysis of Catalytic Cycles

A catalytic cycle is a multistep reaction mechanism that describes the sequence of elementary reactions involving a catalyst. Understanding the catalytic cycle is key to optimizing reaction conditions and developing new catalysts.

In a scandium-catalyzed propargylation, the proposed mechanism involves the initial formation of a dimeric propargylic intermediate. acs.org This dimer then reacts with a hydroquinone (B1673460) in an electrophilic aromatic substitution step, regenerating one molecule of the propargyl alcohol and initiating a redox chain reaction that perpetuates the catalytic cycle. acs.org

Ligand-controlled regiodivergence has also been observed in palladium-catalyzed reactions, where the choice of ligand dictates the reaction pathway. beilstein-journals.org For example, depending on the ligand used, the migratory insertion of a zwitterionic π-allylpalladium intermediate with a cyclic allene (B1206475) can lead to different polycyclic scaffolds. beilstein-journals.org These detailed analyses of catalytic cycles, often supported by computational studies, are crucial for rational catalyst design and the development of new synthetic methods. acs.orgresearchgate.net

Radical Mechanism Investigations (e.g., Radical-Trapping Experiments, Radical Clock Experiments)scispace.comrsc.org

While direct mechanistic studies focusing on radical reactions of this compound are not extensively documented in the reviewed literature, significant insights can be drawn from investigations into closely related compounds. Research on the silver-promoted reaction of 3-(4-(tert-butyl)phenyl)-2-methyl-5-phenylpent-1-en-4-yn-3-ol with 1,3-dimethylbarbituric acid provides compelling evidence for the involvement of radical intermediates through a series of detailed mechanistic experiments. researchgate.net

To probe the potential of a radical-mediated pathway, a series of radical-trapping experiments were conducted. The standard reaction, which typically yields a cyclization product, was completely suppressed by the introduction of radical scavengers. This outcome strongly suggests that the reaction proceeds via a radical mechanism. researchgate.net

Table 1: Radical-Trapping Experiments Effect of Radical Scavengers on the Cyclization Reaction

Radical Scavenger Yield of Product (%) Observation
None (Standard Reaction)92High yield of the cyclization product.
1,1-Diphenylethylene (B42955)0The formation of the desired product was completely abolished. researchgate.net
Butylated Hydroxytoluene (BHT)0The formation of the desired product was completely abolished. researchgate.net

In these experiments, the reaction of 3-(4-(tert-butyl)phenyl)-2-methyl-5-phenylpent-1-en-4-yn-3-ol with 1,3-dimethylbarbituric acid was performed in the presence of known radical traps. The absence of the expected product when 1,1-diphenylethylene or butylated hydroxytoluene (BHT) was added indicates that these scavengers intercepted the radical intermediates, thereby halting the reaction cascade. researchgate.net Furthermore, the radical addition and cyclization product between 1,1-diphenylethylene and 1,3-dimethylbarbituric acid was isolated in 70% yield, providing further evidence of a radical process. researchgate.net

To further substantiate the existence of radical intermediates, radical clock experiments were performed. These experiments are designed to detect the presence of short-lived radical species. In these studies, a radical clock substrate was introduced into the reaction mixture. researchgate.net The results showed the formation of radical addition/cyclization products and a ring-opening product, which are characteristic outcomes of radical clock experiments and strongly imply a radical mechanism. researchgate.net However, the normal cyclization product was not observed in these clock experiments. researchgate.net

Table 2: Radical Clock Experiments Products Formed in the Presence of a Radical Clock Substrate

Reactants Observed Products Yield (%)
Active Methylene Compounds + Radical Clock SubstrateRadical Addition/Cyclization ProductsNot specified
2-Methylcyclohexane-1,3-dione + Radical Clock SubstrateRing-Opening ProductModerate

These mechanistic investigations, particularly the radical-trapping and radical clock experiments on a closely related derivative, provide a strong basis for proposing a plausible radical-mediated pathway for reactions involving the this compound scaffold. The proposed mechanism involves the generation of a carbon-centered radical, which then undergoes addition to the alkyne, followed by intramolecular cyclization. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Phenylpent-1-yn-3-ol (B2417678). Both ¹H and ¹³C NMR provide critical data for confirming the compound's framework.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.5 ppm. orgsyn.orgwiley-vch.de The ethynyl (B1212043) proton gives a singlet at approximately δ 2.5 ppm. rsc.org The hydroxyl proton also presents as a singlet, though its chemical shift can vary. The ethyl group protons show a triplet for the methyl group and a quartet for the methylene (B1212753) group, with their exact shifts depending on the specific molecular environment. wiley-vch.denottingham.ac.uk

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation. The carbons of the phenyl ring resonate in the aromatic region (δ 120-140 ppm). orgsyn.orgwiley-vch.de The acetylenic carbons are observed at distinct chemical shifts, typically around δ 84-92 ppm. wiley-vch.de The carbon bearing the hydroxyl group (C3) is found further downfield. wiley-vch.de The ethyl group carbons also show characteristic signals.

Table 1: Representative NMR Data for this compound and Related Structures

Nucleus Chemical Shift (δ) Range (ppm) Multiplicity Assignment
¹H7.20 - 7.50MultipletPhenyl protons
¹H~2.5SingletAcetylenic proton
¹HVariableSingletHydroxyl proton
¹H~1.0Triplet-CH₃ (ethyl)
¹H~1.8Quartet-CH₂- (ethyl)
¹³C122 - 142-Phenyl carbons
¹³C84 - 92-Acetylenic carbons
¹³C~70-C-OH
¹³C~30--CH₂- (ethyl)
¹³C~9--CH₃ (ethyl)
Note: Exact chemical shifts can vary based on solvent and experimental conditions.

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals. COSY spectra reveal proton-proton coupling relationships, for instance, confirming the connectivity within the ethyl group. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for definitive assignment of each carbon signal based on the chemical shift of its attached proton. These techniques are crucial for complex derivatives or when signal overlap occurs in 1D spectra.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The molecular ion peak (M⁺) in the mass spectrum confirms the compound's molecular weight. nist.govacs.org

The fragmentation pattern of this compound under mass spectrometric conditions provides valuable structural information. Common fragmentation pathways involve the loss of small, stable molecules or radicals. For instance, the loss of an ethyl radical (C₂H₅) or a water molecule (H₂O) from the molecular ion are frequently observed fragmentation patterns for alcohols. libretexts.orgsavemyexams.com The fragmentation can also involve cleavage of the bond between the phenyl group and the rest of the molecule, leading to characteristic phenyl-containing fragment ions. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition and further confirms the identity of the compound. acs.orgacs.org

Table 2: Common Fragment Ions in the Mass Spectrum of this compound

m/z Value Possible Fragment Significance
174[C₁₂H₁₄O]⁺Molecular Ion (M⁺)
159[M - CH₃]⁺Loss of a methyl radical
145[M - C₂H₅]⁺Loss of an ethyl radical
156[M - H₂O]⁺Loss of water
105[C₆H₅CO]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation
Note: The relative abundance of these fragments can vary depending on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent and diagnostic peaks in the IR spectrum of this compound include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding. rsc.org

C≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ corresponds to the stretching vibration of the terminal alkyne C-H bond. rsc.org

C≡C Stretch: A weaker absorption in the range of 2100-2260 cm⁻¹ is characteristic of the carbon-carbon triple bond stretch. rsc.org

C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ are due to the C-H stretching vibrations of the phenyl group.

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ arise from the C-H stretching vibrations of the ethyl group. rsc.org

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring. orgsyn.org

Table 3: Key Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Broad, Strong
Terminal Alkyne (-C≡CH)C-H Stretch~3300Sharp, Strong
Alkyne (-C≡C-)C≡C Stretch2100 - 2260Weak to Medium
Aromatic RingC-H Stretch>3000Medium
Aromatic RingC=C Stretch1450 - 1600Medium to Strong
Alkyl (-CH₂, -CH₃)C-H Stretch<3000Medium to Strong

Chiral Chromatography (e.g., HPLC) for Enantiomeric and Diastereomeric Purity Assessment

Since this compound is a chiral molecule, containing a stereocenter at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the primary method for separating and quantifying these enantiomers. figshare.commoldb.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. By comparing the retention times and peak areas of a sample to those of known enantiomeric standards, the enantiomeric excess (ee) or enantiomeric purity of the sample can be determined. wiley-vch.ded-nb.info This is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. Various commercially available chiral columns, such as those with cellulose (B213188) or amylose-based CSPs, have proven effective for the separation of enantiomers of propargylic alcohols. wiley-vch.defigshare.com

X-ray Crystallography for Absolute Configuration Determination (where applicable for solid derivatives or intermediates)

While this compound itself is an oil, its absolute configuration can be unequivocally determined by X-ray crystallography if a suitable solid derivative can be prepared. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise arrangement of atoms in the molecule and its absolute stereochemistry.

For propargylic alcohols, it is common to form a crystalline derivative, such as a p-bromobenzoate or other heavy-atom containing ester, to facilitate crystallographic analysis. sci-hub.se The presence of a heavy atom also aids in the unambiguous determination of the absolute configuration using anomalous dispersion effects. In some cases, intermediates in a synthetic route leading to or from this compound may be crystalline, and their structures can provide indirect but definitive proof of the stereochemistry of the final product. core.ac.uk

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations for Molecular Properties

Electronic structure calculations are fundamental to understanding the molecular properties of 3-Phenylpent-1-yn-3-ol (B2417678), a tertiary propargylic alcohol. These calculations provide information about the distribution of electrons within the molecule, which governs its geometry, stability, and reactivity. Methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are commonly employed to elucidate these properties.

DFT calculations are used to determine the optimized ground-state geometry of the molecule and to analyze its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting how the molecule will interact with other chemical species. For instance, in related hydrazone complexes, the HOMO-LUMO energy gap is used to assess chemical stability and polarizability; a smaller gap suggests a "softer," more reactive molecule. nih.govmpn.gov.rs

NBO analysis offers a detailed picture of charge distribution. For gold-alkyne complexes involving structures similar to this compound, NBO calculations have been used to estimate the partial charges on atoms in intermediates, providing insight into the electronic effects of substituents and the nature of metal-ligand bonding. unito.it The phenyl group in this compound acts as an electron-withdrawing group through resonance, while the ethyl and hydroxyl groups have distinct electronic influences that can be quantified through such calculations. The electronic structure of phenyl-substituted systems has been a subject of interest, with studies exploring the interplay between substituents and photophysical properties in complex molecules like perylene (B46583) bisimides. lookchem.comfigshare.com

Table 1: Representative Calculated Electronic Properties for Propargylic Alcohol Analogs This table illustrates typical data obtained from electronic structure calculations on related systems. The values are representative and show the type of information generated.

PropertyMethodCalculated Value/ObservationSignificance for this compound
HOMO-LUMO GapDFT (B3LYP)Small energy gaps indicate higher reactivity. mpn.gov.rsPredicts the molecule's susceptibility to electronic excitation and participation in reactions.
NBO ChargesNBO AnalysisQuantifies electron density on the alkyne carbons and the hydroxyl oxygen. unito.itHelps understand the molecule's nucleophilic and electrophilic sites.
Orbital ShapeDFTHOMO often localized on the alkyne π-system; LUMO may have significant character on the phenyl ring.Indicates the regions of the molecule most likely to engage in electron donation or acceptance.

Density Functional Theory (DFT) for Reaction Mechanism Modeling and Energy Profiles

DFT is a cornerstone of modern computational chemistry for modeling reaction mechanisms. It allows for the mapping of the potential energy surface of a reaction, identifying transition states (TS), intermediates, and the associated energy barriers. This information is critical for understanding reaction rates and selectivity.

For propargylic alcohols, DFT studies have provided deep insights into various catalytic transformations. For example, the mechanism of gold-catalyzed reactions, which are common for alkynes, has been extensively studied. researchgate.net DFT calculations on the gold-catalyzed addition of phenols to olefins have shown that the energy barrier for the concerted transition state is significantly lowered by the presence of a proton transfer agent like another phenol (B47542) molecule or water. researchgate.net Similar principles apply to the reactions of this compound, where the hydroxyl group can act as an internal proton source or be activated by an external catalyst.

Studies on the ruthenium-catalyzed propargylic substitution reactions have used DFT (specifically, the ωB97X-D functional) to examine how substituents at the propargylic position affect reactivity and enantioselectivity. nih.govacs.orgresearchgate.net These studies calculate the free energies of different transition-state structures to explain why one reaction pathway is favored over another. For example, theoretical investigations have explored the difference in reactivity between secondary and tertiary propargylic alcohols in the presence of a Brønsted acid, a scenario directly relevant to this compound. wixsite.com

The carboxylative cyclization of propargyl alcohol with CO2 on copper-based catalysts has also been modeled using DFT. rsc.org These calculations revealed that the reaction proceeds through OH/CO2 activation, cyclization, and deprotonation, with the cyclization step being rate-determining. The calculated activation energy for this key step was found to be around 11-14 kcal/mol depending on the specific catalyst. rsc.org

Table 2: Example of DFT-Calculated Energy Barriers for Reactions of Propargylic Alcohols This table provides examples of energy barriers calculated for key steps in reactions involving analogous propargylic alcohols.

Reaction TypeCatalyst SystemKey Mechanistic StepCalculated ΔG‡ (kcal/mol)Reference
Carboxylative CyclizationCuI on MOFCyclization (Rate-Determining Step)10.9 rsc.org
Reductive EliminationPd with Xantphos ligandC-C bond formation25.7 rsc.org
Gold-Catalyzed Acetal Formation[Au(IPr)]+Protodeauration11.2 researchgate.net

Computational Prediction of Stereochemical Outcomes

When a reaction can produce multiple stereoisomers, computational chemistry can be a powerful tool for predicting and rationalizing the observed stereoselectivity. For reactions involving this compound, which is a chiral molecule, understanding the factors that control the formation of a specific enantiomer or diastereomer is crucial.

Computational models are used to calculate the energies of the various diastereomeric transition states that lead to different stereochemical products. The product distribution is then predicted based on the Boltzmann distribution of these transition state energies, where lower energy transition states lead to the major products. DFT calculations have been successfully used to predict the stereoselectivity of reactions like the thiazolium-catalyzed benzoin (B196080) condensation, with predicted enantiomeric excesses showing good correlation with experimental results. pnas.org In one case, a calculated energy difference of 2.8 kcal/mol between competing transition states correctly predicted a high experimental selectivity of 90% ee. pnas.org

Studies on the enantioselective propargylic substitution reactions catalyzed by ruthenium complexes show that substituents on the propargylic alcohol have a profound impact on the stereochemical outcome. nih.govacs.org DFT calculations revealed that substituting a methyl group at the propargylic position can reverse the enantioselectivity compared to an unsubstituted analogue. nih.govacs.orgresearchgate.net This reversal was explained by analyzing the subtle non-covalent interactions within the transition state structures. Similarly, computational studies on nucleophilic additions to α-substituted acyclic ketones have shown that stereoselectivity can be predicted by analyzing the lowest energy conformations of the substrate, especially for highly reactive nucleophiles where the reaction is under kinetic control. nih.gov

The development of specific transition state force fields (TSFFs) using methods like Quantum-Guided Molecular Mechanics (Q2MM) allows for rapid and accurate screening of ligands and substrates to predict stereoselectivity in asymmetric catalysis, highlighting the importance of conformational sampling. acs.org

Table 3: Representative Computational Predictions of Stereoselectivity This table shows examples of how computational methods are used to predict the outcome of stereoselective reactions involving related chiral molecules.

Reaction SystemComputational MethodCalculated Energy Difference (ΔΔG‡)Predicted vs. Experimental OutcomeReference
Thiazolium-catalyzed benzoin condensationB3LYP/6-31G(d)2.8 kcal/molPredicted 98% ee; Experimental 90% ee (S) pnas.org
Radical cascade cyclizationDFT1.9 kcal/molCorrectly predicted reversal of selectivity upon substrate modification. rsc.org
Ru-catalyzed propargylic substitutionωB97X-D DFTVaries with substituentCorrectly rationalized the reversal of enantioselectivity with methyl substitution. nih.govacs.org

Molecular Dynamics Simulations (Potential)

While electronic structure calculations and DFT focus on static structures and specific reaction coordinates, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations can model the conformational flexibility of this compound, its interactions with solvent molecules, and its binding within a catalyst's active site.

For example, MD simulations have been used to provide a rationale for the regio- and enantioselectivity of enzymatic hydroxylations of propargylic C-H bonds catalyzed by P450 monooxygenases. nih.gov By simulating the substrate docked within the enzyme's active site, researchers can observe the preferred binding orientation and proximity to the catalytic iron-oxo species, which explains why one stereoisomer is formed preferentially. nih.gov

MD simulations are also used to study the structure and dynamics of bulk liquids and mixtures. A study on mixtures of ionic liquids and alcohols (methanol, ethanol, propanol) used MD to investigate how the alcohols affect the hydrogen bond network and dynamics of the ionic liquid. rsc.org Such simulations could be applied to this compound to understand its solvation in different media and how solvent molecules might participate in or influence its reactions. Although specific MD studies on this compound are not widely reported, the techniques are readily applicable and hold the potential to reveal important details about its dynamic behavior in various chemical environments.

Synthetic Applications and Derivative Synthesis of 3 Phenylpent 1 Yn 3 Ol

Role as Key Intermediates in the Synthesis of Complex Organic Moleculessmolecule.com

The chemical reactivity of 3-phenylpent-1-yn-3-ol (B2417678), centered around its hydroxyl and alkyne functional groups, establishes it as a pivotal intermediate in the synthesis of more elaborate organic molecules. smolecule.com The alkyne moiety is amenable to a host of addition and coupling reactions, while the tertiary alcohol can undergo substitution or elimination, or act as a directing group, facilitating the construction of complex frameworks. This dual functionality allows for sequential and controlled modifications, making it a valuable tool for synthetic chemists aiming to build intricate molecular structures.

Preparation of Heterocyclic Scaffolds (e.g., Pyridines, Quinolines, Pyrazoles)mdpi.commdpi.com

The carbon skeleton of this compound is a suitable starting point for the assembly of various heterocyclic systems, which are core components of many pharmaceuticals and functional materials. ikm.org.mynih.gov

Pyridines: The synthesis of highly substituted pyridines can be achieved from derivatives of this compound. researchgate.netorgsyn.org A notable strategy involves the conversion of a related propargylic alcohol, 1-(cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol, into a vinylallene intermediate. orgsyn.org This is accomplished through an SN2'-type substitution reaction on the corresponding propargylic mesylate. orgsyn.org The resulting vinylallene then acts as a reactive diene in a [4+2] cycloaddition reaction with a dienophile like tosyl cyanide. researchgate.netorgsyn.org The initial cycloadduct subsequently isomerizes to furnish the stable aromatic pyridine (B92270) ring. orgsyn.org

Starting Material AnalogueKey IntermediateReagentProductRef.
1-(Cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-olVinylalleneTosyl Cyanide (TsCN), DBU4-Methyl-(3-phenylpropyl)-2-tosyl-5,6,7,8-tetrahydroquinoline orgsyn.org

Quinolines: While direct, single-step conversions from this compound to quinolines are not prominently documented, its structure is amenable to multi-component reactions that form the quinoline (B57606) core. scielo.br Strategies such as the Lewis acid-mediated three-component coupling of anilines, aldehydes, and alkynes are common for quinoline synthesis. scielo.br In such a reaction, this compound could serve as the alkyne component, with its hydroxyl group potentially requiring protection or modification prior to the cyclization. The phenylquinoline scaffold is of significant interest due to its presence in compounds with broad therapeutic potential, including anticancer and antimalarial agents. mdpi.comikm.org.my

Pyrazoles: Pyrazoles are five-membered heterocyclic compounds frequently synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comorgsyn.org The alkyne function of this compound can be transformed into a ketone through hydration, setting the stage for subsequent reactions. This ketone can then be elaborated to create a 1,3-dicarbonyl or an α,β-unsaturated ketone intermediate. The reaction of this intermediate with hydrazine or its substituted variants leads to cyclization and the formation of the pyrazole (B372694) ring. mdpi.comnih.gov The pyrazole nucleus is a key feature in numerous established drugs, highlighting the importance of synthetic routes to this scaffold. nih.gov

Construction of Polycyclic Systems (e.g., 2-Tetralones)

A concise and effective method for synthesizing 2-tetralone (B1666913) derivatives utilizes 5-phenylpent-1-yn-3-ol (B3042770) derivatives as starting materials. researchgate.netresearchgate.net This transformation is achieved through an intramolecular hydroarylation/isomerization cascade catalyzed by bismuth(III) triflate (Bi(OTf)₃). researchgate.netlookchem.com Under mild reaction conditions, the propargyl alcohol undergoes cyclization, where the phenyl group acts as the nucleophile attacking the alkyne, which is activated by the Lewis acidic bismuth catalyst. This process leads to the formation of diverse 2-tetralone structures in moderate to good yields. researchgate.netresearchgate.net 2-Tetralones are important intermediates in the synthesis of various pharmaceuticals. wikipedia.org

CatalystReaction TypeProductRef.
Bi(OTf)₃Intramolecular Hydroarylation/Isomerization2-Tetralone derivative researchgate.netresearchgate.net

Synthesis of Enynes and Allenes

The propargylic alcohol functionality is a well-established precursor for the synthesis of both enynes and allenes, which are themselves valuable building blocks in organic synthesis. nih.govresearchgate.net

Enynes: The term enyne describes a molecule containing both a double (ene) and a triple (yne) bond. This compound can be converted to a 1,4-enyne through dehydration, typically under acidic conditions, which removes the hydroxyl group and introduces a double bond. Furthermore, related structures like (E)-1-phenylpent-1-en-4-yn-3-yl acetate (B1210297) have been used as substrates in copper-catalyzed azide-alkyne cycloaddition reactions, demonstrating the utility of enyne structures derived from this class of alcohol. clockss.org

Allenes: Allenes are compounds containing two cumulative double bonds. A highly effective method for generating allenes from propargylic alcohols involves the SN2' substitution of a corresponding sulfonate ester, such as a mesylate. orgsyn.org For example, the mesylate derivative of 1-(cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol reacts with an organocuprate reagent, leading to the formation of a substituted vinylallene in high yield. orgsyn.org This transformation highlights a general and powerful strategy for accessing allenes from propargyl alcohol precursors like this compound. orgsyn.orgnih.gov

Precursors to Biologically Relevant Compound Analogues

The utility of this compound is amplified by its role as a precursor to molecular scaffolds with known biological relevance. As detailed previously, it can be used to synthesize phenylquinolines and pyrazoles. ikm.org.mynih.gov Phenylquinoline derivatives have demonstrated a wide range of therapeutic properties, including anticancer, antibacterial, and anti-asthmatic activities. ikm.org.my Similarly, the pyrazole nucleus is a cornerstone of many pharmacological agents, from anti-inflammatory drugs to antipsychotics. nih.gov By providing a reliable synthetic entry point to these and other complex heterocyclic and polycyclic systems, this compound contributes indirectly to the development of new analogues of biologically active compounds. smolecule.com

Development of Novel Organosilicon Derivatives

The reactivity of the alkyne group in this compound allows for the introduction of silicon-containing moieties, leading to the development of novel organosilicon compounds. A key reaction is the hydrosilylation, where a silane (B1218182) adds across the carbon-carbon triple bond. For instance, a related alkyne can react with dimethylphenylsilane (B1631080) in the presence of a platinum chloride catalyst to yield a silylated derivative such as 3-[dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol. smolecule.com The introduction of the organosilicon group imparts unique chemical reactivity and physical properties to the molecule. smolecule.com

Contributions to Materials Science (e.g., silicone-based materials)

The synthesis of organosilicon derivatives from this compound provides a direct link to materials science. smolecule.com Compounds containing silicon, like the silyl (B83357) derivatives mentioned above, can serve as monomers or precursors for creating silicone-based materials. smolecule.comgoogle.com These materials can possess unique properties, such as thermal stability, hydrophobicity, and tailored mechanical characteristics, conferred by the specific organic substituents on the silicon atom. The combination of a phenyl group, an alcohol, and a hydrocarbon chain within the original scaffold allows for the design of specialized silicone materials with potentially novel applications. smolecule.com

Future Research Directions and Perspectives

Development of Novel and More Efficient Synthetic Routes

Traditional syntheses of tertiary propargyl alcohols like 3-Phenylpent-1-yn-3-ol (B2417678) often rely on the nucleophilic addition of an ethynyl (B1212043) organometallic reagent to a ketone (propiophenone). A common laboratory method involves the use of ethynylmagnesium bromide or the in-situ generation of lithium acetylide with pyrophoric reagents like n-butyllithium (n-BuLi), followed by reaction with the ketone. sci-hub.se While effective, these methods present challenges related to safety, reagent stoichiometry, and functional group tolerance.

Future research will likely focus on catalytic and more atom-economical approaches. One promising avenue is the advancement of multicomponent reactions, such as the Ketone-Amine-Alkyne (KA²) coupling, which could offer a one-pot synthesis of related propargylamines. nih.gov Overcoming the typically low reactivity of ketones compared to aldehydes in such reactions remains a significant challenge and a key research goal. nih.gov The development of catalytic systems that can efficiently couple a ketone, an ethyne (B1235809) source, and a hydrogen source would represent a major step forward.

Synthetic StrategyPrecursorsReagents/CatalystsKey Research Goal
Classical Alkynylation Propiophenone (B1677668), Acetylene (B1199291)n-BuLi or Grignard ReagentsImprove safety by avoiding pyrophoric/stoichiometric organometallics.
Multicomponent Coupling Propiophenone, Phenylacetylene (B144264)Metal Catalysts (e.g., Cu, Zn)Develop efficient catalytic systems for ketones to enable one-pot synthesis. nih.gov
Stereoselective Synthesis Chiral ketones or alkynesChiral Catalysts/LigandsAchieve high enantioselectivity for the synthesis of chiral propargyl alcohols. mdpi.com

Exploration of New Reactivity Modes and Catalytic Transformations

The dual functionality of this compound makes it a rich platform for exploring novel chemical transformations. The hydroxyl and alkyne groups can react independently or in concert, leading to a diverse range of molecular scaffolds.

Current research has shown that derivatives of this compound can serve as precursors to complex molecules like highly substituted pyridines through a vinylallene intermediate and subsequent Diels-Alder reaction. orgsyn.orgresearchgate.net Future work will likely expand on this by exploring other pericyclic reactions and cascade sequences. Palladium-catalyzed cascade cyclizations, for instance, have been used on related enyne systems to construct polycyclic aromatic compounds like benzo[a]fluorenes. acs.org

The activation of the alkyne by transition metals, particularly gold and silver, is a fertile ground for discovery. Gold catalysis, for example, can transform related 1,4-diyn-3-ols into highly substituted furans via α-oxo gold carbene intermediates. acs.org Investigating the reactivity of this compound under similar catalytic oxidation conditions could unveil new pathways to valuable heterocyclic structures. Furthermore, exploring iron-catalyzed reactions, which can proceed through propargylic carbocation intermediates, offers a cost-effective and environmentally friendly alternative for generating molecular complexity. sci-hub.se

Integration with Advanced Automation and Flow Chemistry Technologies

The transition from batch to continuous flow synthesis offers significant advantages in terms of safety, reproducibility, and scalability. unito.it For the synthesis of this compound, flow chemistry can enable better control over the heat generated during exothermic reactions (e.g., Grignard additions) and allow for the safe handling of hazardous reagents at scale.

Future research will focus on developing fully automated flow protocols for both the synthesis of the parent compound and the subsequent derivatization steps. researchgate.net Such systems can be used for the rapid generation of compound libraries for screening purposes by systematically varying starting materials and reagents. researchgate.net The integration of in-line monitoring and purification technologies will further streamline the process, accelerating the discovery of derivatives with desired properties. unito.itresearchgate.net

Designing Highly Selective and Sustainable Catalytic Systems

A major goal in modern organic synthesis is the development of green and sustainable processes. For this compound, this involves designing catalytic systems that are highly selective, use earth-abundant metals, operate under mild conditions, and are recyclable.

Iron-based catalysts are particularly attractive due to the metal's low cost and toxicity. The development of an iron-catalyzed synthesis of α-diaryl-β-alkynol derivatives in water at room temperature showcases the potential for green chemistry in this area. sci-hub.se Future work could adapt this methodology for the synthesis of this compound itself.

Another key frontier is asymmetric catalysis. The development of chiral catalysts that can facilitate the enantioselective addition of alkynes to ketones would provide access to optically pure this compound. mdpi.com This is crucial for applications in pharmacology and materials science where chirality dictates function. The rational design of catalysts, such as chiral selenium-π-acid systems, provides a template for creating bespoke catalysts for specific enantioselective transformations. researchgate.net

Research AreaObjectiveExample ApproachPotential Impact
Green Solvents Replace traditional organic solvents.Use of water as a reaction medium. sci-hub.seReduced environmental impact and cost.
Catalyst Choice Employ non-toxic, earth-abundant metals.Development of iron or zinc-based catalytic systems. sci-hub.senih.govIncreased sustainability and lower catalyst cost.
Asymmetric Catalysis Control the stereochemistry of the tertiary alcohol center.Design of chiral ligands for metal-catalyzed alkyne additions. mdpi.comresearchgate.netAccess to enantiopure compounds for chiral applications.
Catalyst Recycling Improve the overall efficiency and cost-effectiveness of the process.Use of heterogeneous or reusable homogeneous catalysts. sci-hub.seReduced waste and lower production costs.

Expanding the Scope of Derivatization for Diverse Applications

The true value of this compound lies in its potential as a versatile scaffold for creating a wide array of derivatives. The phenyl ring can be functionalized through electrophilic aromatic substitution, while the alkyne and hydroxyl groups offer numerous handles for subsequent reactions.

The halogen tolerance demonstrated in related radical cyclizations suggests that halogenated derivatives of this compound could be readily prepared and used in cross-coupling reactions to introduce further diversity. rsc.org The synthesis of complex heterocycles like furans, pyridines, and oxazoles from similar propargyl alcohols indicates a clear path for future exploration. orgsyn.orgacs.orgbham.ac.uk

A significant driver for derivatization is the search for new bioactive molecules. Structurally related α-diaryl-β-alkynols have shown promise as inhibitors of HIV-1 and botulinum toxin, providing a strong rationale for synthesizing and screening a library of this compound derivatives for various biological activities. sci-hub.se By systematically modifying the core structure, researchers can perform structure-activity relationship (SAR) studies to identify new therapeutic leads.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Phenylpent-1-yn-3-ol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves alkyne addition to ketones. For example, calcium acetylide intermediates (e.g., calcium 2-ethynyl-1-vinylethanol) can react with phenyl-substituted ketones under controlled pH and temperature to form tertiary propargyl alcohols like this compound . Optimization may include adjusting solvent polarity (e.g., THF or ethers), catalyst loading (e.g., Lewis acids), and reaction time to minimize side reactions such as over-reduction or polymerization. Monitoring via TLC or GC-MS is critical for intermediate tracking .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

  • Methodological Answer :

  • ¹H NMR : The terminal alkyne proton (≡C-H) appears as a singlet near δ 2.1–2.3 ppm, while the hydroxyl proton (OH) typically resonates as a broad peak around δ 1.5–2.0 ppm. The phenyl group shows aromatic protons at δ 7.2–7.5 ppm.
  • ¹³C NMR : The sp-hybridized alkyne carbons are observed at δ 70–85 ppm, and the quaternary alcohol carbon appears near δ 75–80 ppm.
  • IR : Strong absorption bands for the alkyne (C≡C stretch, ~2100–2260 cm⁻¹) and hydroxyl group (O-H stretch, ~3200–3600 cm⁻¹) are diagnostic .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Waste Disposal : Collect waste in designated containers for halogenated organics and coordinate with certified hazardous waste disposal services. Avoid aqueous disposal due to potential environmental toxicity .
  • Emergency Measures : For spills, absorb with inert materials (e.g., silica gel) and ventilate the area. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do stereoelectronic effects influence the reactivity of this compound in catalytic hydrogenation or oxidation reactions?

  • Methodological Answer : The propargyl alcohol’s tertiary carbon and phenyl group create steric hindrance, affecting regioselectivity. For hydrogenation, Lindlar catalyst (poisoned Pd) selectively reduces the alkyne to cis-alkene, while oxidation with MnO₂ may yield α,β-unsaturated ketones. Computational studies (DFT) can model transition states to predict selectivity .

Q. What strategies resolve contradictions in reported pKa values for this compound, and how does solvent polarity affect acidity?

  • Methodological Answer : Discrepancies in pKa (e.g., ~12.5–13.0) may arise from solvent effects or measurement techniques (potentiometric vs. spectrophotometric). Standardize measurements in aprotic solvents (e.g., DMSO) using UV-Vis titration with indicator dyes. Solvent polarity studies (e.g., water vs. THF) reveal stabilization of the deprotonated alkoxide via hydrogen bonding .

Q. Can this compound serve as a precursor for enantioselective synthesis? What chiral catalysts or auxiliaries are effective?

  • Methodological Answer : Asymmetric alkynylation using chiral ligands (e.g., Box or Pybox complexes with Cu or Zn) can induce enantioselectivity during synthesis. Alternatively, kinetic resolution via lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) separates enantiomers. Monitor enantiomeric excess (ee) using chiral HPLC or polarimetry .

Data Contradiction Analysis

Q. Why do melting point and density values for this compound vary across literature sources?

  • Methodological Answer : Variations may stem from impurities (e.g., residual solvents) or polymorphic forms. Purify via recrystallization (e.g., hexane/ethyl acetate) and characterize using DSC for melting point consistency. Density discrepancies are often solvent-dependent; report values with solvent and temperature (e.g., 0.89 g/mL in ethanol at 25°C) .

Experimental Design Considerations

Q. How can researchers design kinetic studies to probe the stability of this compound under acidic or basic conditions?

  • Methodological Answer :

  • Kinetic Setup : Use stopped-flow UV-Vis spectroscopy to monitor degradation rates in buffered solutions (pH 1–14) at 25–80°C.
  • Data Analysis : Apply the Arrhenius equation to calculate activation energy (Ea) and identify degradation pathways (e.g., hydrolysis vs. elimination).
  • Control Experiments : Compare stability with analogs lacking the phenyl group to isolate steric/electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.